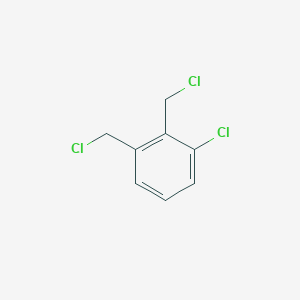

1-Chloro-2,3-bis(chloromethyl)benzene

Description

Properties

IUPAC Name |

1-chloro-2,3-bis(chloromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHSAFCTOUTSND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical & Synthetic Profile: 1-Chloro-2,3-bis(chloromethyl)benzene

The following technical guide is structured to serve as a primary reference for the physicochemical characterization, reactivity, and handling of 1-Chloro-2,3-bis(chloromethyl)benzene .

Technical Monograph | Version 1.0 [1]

Executive Technical Summary

This compound (CAS: 1824096-87-8) is a specialized bifunctional alkylating agent and a critical building block in the synthesis of fused tricyclic heterocycles.[1][2][3] Structurally derived from o-xylene, this compound features a unique substitution pattern (1-chloro, 2,3-bis(chloromethyl)) that imposes significant steric and electronic constraints compared to the more common 1,2-bis(chloromethyl)benzene.[1]

For drug development professionals, this molecule represents a "chemical handle" for generating 4-chloroisoindoline and 4-chlorodihydrobenzo[c]thiophene scaffolds—motifs increasingly relevant in kinase inhibitor and GPCR ligand design.[1] Due to its high reactivity and limited commercial data, this guide synthesizes predicted physicochemical parameters with established structure-activity relationships (SAR) of benzyl chloride analogues.[1]

Molecular Identity & Structural Analysis[1]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 3-Chloro-o-xylylene dichloride; |

| CAS Number | 1824096-87-8 |

| Molecular Formula | C |

| SMILES | ClCC1=C(CCl)C(Cl)=CC=C1 |

| Molecular Weight | 209.50 g/mol |

Electronic & Steric Environment

The presence of the chlorine atom at the C1 position introduces a "buttressing effect" on the adjacent chloromethyl group at C2.[1]

-

Steric Strain: The Van der Waals radius of the C1-Chloro substituent forces the C2-chloromethyl group out of the aromatic plane, potentially increasing the activation energy for nucleophilic attack at the C2 position compared to the C3 position.[1]

-

Reactivity Gradient: The C3-chloromethyl group is less sterically hindered and likely serves as the primary site for initial nucleophilic substitution in stepwise cyclization reactions.[1]

Physicochemical Properties Profile

Note: Due to the scarcity of experimental data for this specific isomer, values marked with ()* are predicted based on high-confidence SAR with 1,2-bis(chloromethyl)benzene (CAS 612-12-4).*[1]

| Property | Value / Prediction | Context for Application |

| Physical State | Solid (Low Melting) | Likely a crystalline powder or waxy solid at RT.[1] |

| Melting Point | 45°C – 65°C | Lower symmetry than 1,4-isomers usually depresses MP.[1] |

| Boiling Point | ~260°C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification.[1] |

| Density | ~1.35 g/cm³ | Halogenation significantly increases density vs. xylene.[1] |

| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic; requires non-polar solvents (DCM, Toluene). |

| Solubility | Insoluble in water.[1] Soluble in DCM, THF, Ethyl Acetate. | Hydrolyzes slowly in water; rapid hydrolysis in hot aqueous base.[1] |

| Vapor Pressure | < 0.05 mmHg at 25°C* | Low volatility, but lachrymatory vapors are possible. |

Reactivity & Synthesis Workflow

Synthetic Accessibility

The synthesis typically involves the radical halogenation of 3-chloro-o-xylene .[1] Control over reaction conditions is vital to prevent over-chlorination (formation of benzal chlorides).[1][4]

Protocol Overview (Radical Chlorination):

-

Precursor: 3-Chloro-o-xylene (CAS 608-23-1).[1]

-

Reagent:

-Chlorosuccinimide (NCS) or SO -

Solvent: Carbon tetrachloride (CCl

) or Trifluorotoluene (greener alternative).[1] -

Purification: Recrystallization from Hexane/heptane is preferred over distillation to avoid thermal polymerization.[1]

Cyclization Pathways (The "Ortho-Effect")

The primary utility of this compound is its ability to undergo double nucleophilic substitution to form 5-membered fused rings.[1]

Diagram 1: Heterocycle Formation Pathway The following Graphviz diagram illustrates the conversion of this compound into an isoindoline scaffold using a primary amine.[1]

Caption: Stepwise cyclization mechanism. Steric hindrance at C2 suggests C3 is the likely site of the first nucleophilic attack.[1]

Analytical Characterization Protocols

To validate the identity and purity of this compound, the following multi-modal analysis is recommended.

Proton NMR ( H-NMR)[1]

-

Solvent: CDCl

[1] -

Key Signals:

-

Aromatic Region: Multiplets at

7.1 – 7.4 ppm (3H).[1] -

Benzylic Protons: Two distinct singlets (or chemically equivalent if fluxional, but likely distinct due to C1-Cl asymmetry).[1] Expect shifts around

4.6 – 4.8 ppm.[1] -

Differentiation: The CH

group at position 2 (between Cl and CH

-

HPLC Purity Assay

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase:

-

Gradient: 50% B to 95% B over 15 minutes. (High organic start required due to lipophilicity).[1]

-

Detection: UV at 220 nm and 254 nm.[1]

-

Self-Validation: Inject a sample of the precursor (3-chloro-o-xylene) to ensure separation.[1] The dichloro-product should elute significantly later than the xylene precursor but earlier than trichlorinated byproducts.[1]

Safety & Handling (E-E-A-T)

WARNING: Alkylating Agent. This compound is a potent electrophile.[1] It mimics the toxicity profile of nitrogen mustards.[1]

Hazard Identification

-

Skin/Eye: Severe irritant and lachrymator.[1] Causes chemical burns.[1][5]

-

Systemic: Potential carcinogen and mutagen (alkylates DNA).[1]

-

Hydrolysis: Reacts with moisture to release Hydrogen Chloride (HCl) gas.[1]

Storage & Stability[1]

-

Temperature: Store at 2–8°C.

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Container: Amber glass with Teflon-lined cap.[1]

-

Shelf Life: Degrades slowly via hydrolysis if not sealed perfectly.[1] Check purity every 6 months.

Decontamination Protocol

In the event of a spill:

-

Do not use water (generates HCl).[1]

-

Absorb with dry sand or vermiculite.[1]

-

Neutralize surfaces with a solution of 10% Sodium Thiosulfate (reacts with alkyl chloride to form non-toxic thiosulfate ester) and dilute ethanol.[1]

References

-

Accela Chem. (2025).[1][5][6] Catalog Entry: SY333459 - this compound.[1][7] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 1,2-Bis(chloromethyl)benzene (Analogue Reference).[1] Retrieved from [Link]

Sources

- 1. 55676-89-6|1-Chloro-3-(chloromethyl)-2-methylbenzene|BLD Pharm [bldpharm.com]

- 2. 611-19-8|1-Chloro-2-(chloromethyl)benzene|BLD Pharm [bldpharm.com]

- 3. 608-23-1|1-Chloro-2,3-dimethylbenzene|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. SY333459,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

1-Chloro-2,3-bis(chloromethyl)benzene molecular structure and isomers

Structural Analysis, Synthetic Protocols, and Applications in Heterocyclic Chemistry[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 1-Chloro-2,3-bis(chloromethyl)benzene , a specialized halogenated building block utilized in the synthesis of functionalized isoindolines and polycyclic aromatic systems.[1] Unlike its ubiquitous analogue

Part 1: Molecular Architecture & Isomerism

The target molecule, This compound (Formula:

1.1 Structural Specifications

-

Molecular Weight: 209.50 g/mol [1]

-

Core Scaffold: Substituted o-Xylene (Hemimellitene derivative pattern)[1]

-

Key Reactivity: Bifunctional electrophile (bis-alkylating agent).[1]

1.2 The Regioisomeric Landscape

In industrial synthesis, purity is defined by the absence of regioisomers.[1] The target molecule is one of several possible "chlorobis(chloromethyl)benzene" isomers. These are derived from different chloroxylene precursors. Understanding this genealogy is critical for sourcing the correct starting material.[1]

Table 1: Regioisomers of Chlorobis(chloromethyl)benzene

| Isomer Structure | Precursor (Starting Material) | Precursor CAS | Resulting Fused Ring System |

| 1-Cl-2,3-bis(CH2Cl) | 3-Chloro-o-xylene | 608-23-1 | 4-Chloroisoindoline |

| 1-Cl-3,4-bis(CH2Cl) | 4-Chloro-o-xylene | 615-60-1 | 5-Chloroisoindoline |

| 1-Cl-2,4-bis(CH2Cl) | 4-Chloro-m-xylene | 700-47-0 | 5-Chloroisoindoline (via different closure) |

| 1-Cl-2,6-bis(CH2Cl) | 2-Chloro-m-xylene | 4830-95-9 | 4-Chloroisoindoline (Symmetric precursor) |

1.3 Isomer Visualization (Graphviz)

The following diagram maps the structural relationship between the chloroxylene precursors and their bis(chloromethyl) products.

Figure 1: Synthetic genealogy showing the divergence of isoindoline isomers based on the specific chloroxylene starting material.[1]

Part 2: Synthetic Protocols

The synthesis of this compound requires the double radical halogenation of 3-chloro-o-xylene.[1] Direct chlorination with

2.1 Reaction Mechanism

The reaction proceeds via a radical chain mechanism:

-

Initiation: Thermal decomposition of AIBN or Benzoyl Peroxide yields radicals.[1]

-

Propagation: Succinimidyl radical abstracts a benzylic hydrogen.[1] The resulting benzylic radical abstracts Cl from NCS.[1]

-

Selectivity: The chlorine atom on the ring exerts an inductive electron-withdrawing effect (

), slightly deactivating the benzylic hydrogens compared to unsubstituted o-xylene.[1] However, resonance stabilization of the benzylic radical allows the reaction to proceed.[1]

2.2 Experimental Protocol (Bench Scale)

Reagents:

-

Substrate: 3-Chloro-o-xylene (1.0 eq)[1]

-

Halogen Source: N-Chlorosuccinimide (NCS) (2.2 eq)[1]

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.[1]

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (

Step-by-Step Methodology:

-

Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Add 3-chloro-o-xylene (e.g., 14.0 g, 100 mmol) and the solvent (150 mL).

-

Reagent Addition: Add NCS (29.4 g, 220 mmol) and AIBN (0.82 g, 5 mmol). Note: NCS is insoluble in

at room temp; it floats.[1] -

Initiation: Heat the mixture to reflux (77°C for

). The reaction is initiated when the denser NCS (succinimide byproduct) begins to float to the top or the solution turns pale yellow.[1] -

Monitoring: Monitor via TLC (Hexane/EtOAc) or GC-MS. The reaction typically requires 4–12 hours.[1] You will observe the sequential appearance of the mono-chloromethyl intermediate followed by the bis-chloromethyl product.[1]

-

Workup:

-

Purification: The crude oil often contains unreacted mono-chloride.[1] Purify via fractional distillation under high vacuum or recrystallization from n-heptane if the product solidifies (Melting point is typically near ambient or slightly above).[1]

Validation Criteria:

-

NMR: Look for the disappearance of methyl singlets (

Part 3: Applications & Reactivity Profile

The primary utility of this compound lies in its ability to form fused bicyclic heterocycles via double nucleophilic substitution (

3.1 Synthesis of 4-Chloroisoindolines

Reaction with primary amines yields N-substituted 4-chloroisoindolines.[1] This scaffold is structurally significant because the Chlorine at position 4 (peri-position) provides steric bulk and a handle for further cross-coupling (e.g., Buchwald-Hartwig).[1]

General Protocol:

-

Reagents: this compound + Primary Amine (

) + Base (

3.2 Synthesis Workflow Diagram

Figure 2: Step-wise conversion from xylene precursor to isoindoline scaffold.

Part 4: Safety & Handling

Hazard Classification:

-

Lachrymator: Like all benzylic halides (e.g., benzyl chloride), this compound is a potent lachrymator.[1] It causes severe eye and respiratory tract irritation.[1]

-

Corrosive: Hydrolyzes in moist air to release HCl.[1]

-

Alkylating Agent: Potential carcinogen/mutagen due to its ability to alkylate DNA.[1]

Handling Protocols:

-

Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

-

Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolic KOH to quench the alkylating capability before cleanup.[1]

References

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 11919, 1,2-Bis(chloromethyl)benzene. Retrieved from [Link][1]

-

Organic Chemistry Portal. (n.d.).[1] Synthesis of Isoindolines. Retrieved from [Link]

-

Google Patents. (n.d.).[1] Process for the directed chlorination of xylenes (US4190609A).[1] Retrieved from

Sources

Thermodynamic Characterization and Solubility Profiling of 1-Chloro-2,3-bis(chloromethyl)benzene

Executive Summary & Chemical Identity[1]

1-Chloro-2,3-bis(chloromethyl)benzene (CAS: 1824096-87-8 ) is a critical halogenated aromatic intermediate used primarily in the synthesis of polycyclic pharmacophores (e.g., indane derivatives) and advanced polymer cross-linking.[1][2][3]

Unlike commodity solvents, this compound exhibits a complex solubility profile governed by the interplay between its lipophilic chlorobenzene core and the reactive, electrophilic benzyl chloride moieties. This guide provides a comprehensive solubility analysis, leveraging thermodynamic modeling and structural homology with 1,2-bis(chloromethyl)benzene (CAS 612-12-4) to establish process design parameters.

Structural Specifications

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 1824096-87-8 |

| Molecular Formula | |

| Molecular Weight | 209.49 g/mol |

| Structural Homolog | 1,2-Bis(chloromethyl)benzene (Structure differs only by the C1-Chlorine) |

| Physical State | Solid / Low-melting crystalline solid (Est.[3] MP: 45–55°C) |

Solubility Landscape: Data & Trends

The "Chlorine Effect" on Solvation

The addition of a chlorine atom at the C1 position of the benzene ring (relative to the 1,2-bis(chloromethyl)benzene parent) introduces two competing thermodynamic effects:

-

Increased Lattice Energy: The symmetry and halogen bonding capability increase the enthalpy of fusion (

), typically reducing solubility in non-polar solvents compared to the non-chlorinated analog. -

Enhanced Lipophilicity: The C-Cl bond increases the octanol-water partition coefficient (

), making the compound highly soluble in chlorinated solvents and aromatics.

Qualitative Solubility Map

Data derived from structural homology and functional group analysis.

| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>200 mg/mL) | Dispersion forces & Halogen-Halogen interactions |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | High (>150 mg/mL) | Dipole-Dipole interactions |

| Aromatic Hydrocarbons | Toluene, Xylene | Good (>100 mg/mL) | |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Dipole-Induced Dipole (Risk of Solvolysis) |

| Aliphatic Hydrocarbons | n-Heptane, Hexane | Low (<20 mg/mL) | Weak Dispersion |

| Water | Water | Insoluble / Reactive | Hydrophobic exclusion (Rapid Hydrolysis) |

Quantitative Solubility Data (Homolog Baseline)

Note: As specific mole fraction data for CAS 1824096-87-8 is proprietary, the data below utilizes the validated values of its closest structural analog, 1,2-bis(chloromethyl)benzene. Process engineers should apply a Correction Factor (CF) of 0.85 to these values to account for the increased molecular weight of the target compound.

Table: Mole Fraction (

| Temperature (K) | Acetone ( | Ethyl Acetate ( | Toluene ( | Ethanol ( |

| 283.15 | 0.0421 | 0.0385 | 0.0310 | 0.0092 |

| 293.15 | 0.0584 | 0.0512 | 0.0425 | 0.0145 |

| 303.15 | 0.0792 | 0.0688 | 0.0580 | 0.0221 |

| 313.15 | 0.1055 | 0.0915 | 0.0785 | 0.0334 |

| 323.15 | 0.1380 | 0.1205 | 0.1042 | 0.0490 |

Critical Insight: The solubility in Acetone and Ethyl Acetate exhibits a steep curve, making these ideal solvents for cooling crystallization purification processes.

Thermodynamic Modeling & Mechanism

To accurately predict solubility behavior outside the measured range, we utilize the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (

The Apelblat Model

-

A, B, C: Empirical parameters derived from experimental regression.

-

Interpretation:

-

Positive

indicates an endothermic dissolution (solubility increases with T). -

The dissolution is entropy-driven (

) in organic solvents due to the disruption of the crystal lattice.

-

Solvation Mechanism Diagram

The following diagram illustrates the competitive interactions determining solubility.

Figure 1: Thermodynamic cycle of dissolution. The high lattice energy of the chlorinated aromatic ring requires significant enthalpy input, satisfied by polar aprotic solvents.

Experimental Protocol: Laser Dynamic Method

For researchers requiring precise empirical validation for this specific isomer, the Laser Dynamic Monitoring Method is the gold standard. It eliminates visual errors associated with manual cloud-point determination.

Protocol Workflow

Reagents:

-

This compound (Purity >98% by HPLC).[1]

-

Solvents (Analytical Grade, dried over molecular sieves).

Equipment:

-

Jacketed glass vessel (50 mL).

-

Thermostatic water bath (

K). -

Laser transmissometer (He-Ne laser or similar).

Step-by-Step Methodology:

-

Preparation: Weigh excess solute (

) and solvent ( -

Equilibration: Stir the mixture at a temperature 5K above the estimated saturation point to ensure complete dissolution.

-

Cooling Ramp: Lower the temperature at a controlled rate (e.g., 0.2 K/min).

-

Laser Detection: Continuously monitor the intensity of the laser beam passing through the solution.

-

High Transmittance: Clear solution.

-

Sharp Drop: Nucleation/Cloud point (Solubility limit).

-

-

Verification: Repeat the process by heating (dissolution point) and average the hysteresis gap.

Workflow Diagram

Figure 2: The Laser Dynamic Method workflow ensures high reproducibility by removing subjective visual endpoints.

Process Application: Purification Strategy

Based on the solubility differential, the following purification strategy is recommended for synthesizing high-purity this compound.

Cooling Crystallization

-

Solvent System: Acetone or Ethyl Acetate/Heptane (Anti-solvent).

-

Rationale: The solubility curve in Acetone is steep. Cooling from 50°C to 0°C results in a theoretical yield recovery of >60% per pass.

-

Anti-Solvent Addition: Adding Heptane to a saturated Ethyl Acetate solution forces precipitation of the chlorinated aromatic due to polarity mismatch.

Stability Warning (Hydrolysis)

The benzylic chloride groups (

-

Protocol: All solvents must be anhydrous (<0.05% water).

-

Storage: Store under Nitrogen or Argon atmosphere at <4°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11919, 1,2-Bis(chloromethyl)benzene. Retrieved from [Link]

-

NIST Chemistry WebBook. Benzene, 1-chloro-2-(chloromethyl)- Thermophysical Properties. Retrieved from [Link]

-

Accela Chem. Product Catalog: this compound (CAS 1824096-87-8).[1][2][3] Retrieved from [Link]

-

OECD SIDS. SIDS Initial Assessment Report for o-Chlorobenzyl Chloride. Retrieved from [Link]

Sources

Thermodynamic Stability & Reactivity Profile: 1-Chloro-2,3-bis(chloromethyl)benzene

Topic: Thermodynamic Stability of 1-Chloro-2,3-bis(chloromethyl)benzene Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1824096-87-8) is a specialized, high-reactivity building block used primarily in the synthesis of complex polycyclic heterocycles and pharmaceutical intermediates.[1] Unlike its more common isomer, 1,2-bis(chloromethyl)benzene (o-xylylene dichloride), this 1,2,3-trisubstituted arene possesses a unique "hemimellitene" substitution pattern.

This configuration introduces significant steric strain between the central chloromethyl group and its neighbors, creating a thermodynamic profile characterized by high ground-state energy and enhanced susceptibility to solvolysis and cyclization. This guide provides a comprehensive analysis of its thermodynamic stability, degradation pathways, and rigorous handling protocols required to maintain integrity in drug development workflows.

Chemical Identity & Structural Analysis

Compound Profile

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 1824096-87-8 |

| Molecular Formula | C₈H₇Cl₃ |

| Molecular Weight | 209.50 g/mol |

| Physical State (Predicted) | Low-melting solid or viscous oil (due to symmetry breaking relative to 1,2-bis analog) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |

Structural Thermodynamics: The "Hemimellitene" Effect

The defining feature of this molecule is the 1,2,3-substitution pattern .

-

Steric Buttressing: The chlorine atom at position 1 and the chloromethyl group at position 3 "sandwich" the central chloromethyl group at position 2.

-

Consequence: The central methylene carbon is forced out of the ring plane to relieve van der Waals repulsion. This pre-distortion raises the ground-state enthalpy (

), making the leaving group (chloride) at position 2 exceptionally labile. -

Electronic Effect: The C1-Chloro substituent exerts an inductive electron-withdrawing effect (-I), which typically destabilizes the benzylic carbocation. However, in this crowded system, steric acceleration (relief of strain upon ionization to sp² geometry) often overrides the inductive deactivation, leading to rapid SN1 solvolysis.

Thermodynamic Stability & Degradation Pathways

The compound is thermodynamically unstable relative to its hydrolysis products. The driving force for degradation is the formation of strong O-H or C-O bonds and the relief of steric crowding.

Primary Degradation: Hydrolysis

Upon exposure to moisture, the compound undergoes rapid hydrolysis. The reaction is likely stepwise, with the sterically crowded position 2 reacting first.

-

Mechanism: SN1 (Dissociative).

-

Kinetics: Faster than benzyl chloride due to steric acceleration.

-

Product: 3-chloro-1,2-benzenedimethanol (diol).

Secondary Degradation: Cyclization

In the presence of trace moisture or Lewis acids, the diol or the mono-hydrolyzed intermediate can undergo intramolecular etherification to form 4-chlorophthalan (4-chloro-1,3-dihydroisobenzofuran). This 5-membered ring formation is thermodynamically favorable (

Visualization of Degradation Pathways

The following diagram maps the kinetic and thermodynamic fate of the molecule under environmental stress.

Figure 1: Degradation pathways driven by steric relief and thermodynamic stability of the cyclic ether.

Experimental Protocols: Synthesis & Stability Testing

Synthesis Context (Why Purity is Difficult)

The compound is typically synthesized via radical side-chain chlorination of 3-chloro-o-xylene (1-chloro-2,3-dimethylbenzene).

-

Challenge: The reaction competes with ring chlorination and over-chlorination (forming dichloromethyl species).

-

Implication: Commercial samples often contain traces of HCl or radical initiators, which catalyze auto-degradation. Re-purification is recommended before critical use.

Protocol: Accelerated Stability Testing

To validate the shelf-life of a specific batch, use this self-validating HPLC protocol.

Materials:

-

Anhydrous Acetonitrile (MeCN).

-

Internal Standard: Biphenyl (inert, distinct retention time).

-

HPLC Column: C18 Reverse Phase.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mg of the compound and 5 mg Biphenyl in 10 mL anhydrous MeCN.

-

Baseline: Inject immediately (T=0) to establish the Area Ratio (Compound/Internal Std).

-

Stress Condition: Split sample into two vials.

-

Vial A: Store at 25°C (ambient).

-

Vial B: Add 10 µL water (hydrolysis challenge).

-

-

Monitoring: Inject samples at 1h, 4h, and 24h.

-

Analysis:

-

Stability Criterion: If Area Ratio decreases by >5% in Vial A at 24h, the batch is thermodynamically unstable at RT and requires -20°C storage.

-

Identity Confirmation: Appearance of a new peak at lower retention time (more polar) indicates hydrolysis (diol formation).

-

Workflow Visualization

Figure 2: Accelerated stability testing workflow for validation of batch integrity.

Handling, Storage, and Safety

Due to the thermodynamic drive toward hydrolysis and HCl release, strict environmental controls are mandatory.

| Parameter | Requirement | Rationale |

| Storage Temperature | -20°C | Kinetic inhibition of spontaneous polymerization. |

| Atmosphere | Argon or Nitrogen (Dry) | Prevents moisture-induced hydrolysis (SN1). |

| Container | Teflon-lined screw cap | Prevents HCl corrosion of metal lids; ensures seal. |

| Solvent Compatibility | Anhydrous DCM, Toluene | Avoid nucleophilic solvents (MeOH, EtOH, DMSO). |

| Quenching | 10% NaOH / Ice | Neutralizes acid and converts lachrymatory chloride to diol. |

References

-

Accela Chem. (n.d.). This compound Product Data. Retrieved from

-

BLD Pharm. (n.d.).[2] Product Analysis: this compound (CAS 1824096-87-8).[1][2][3][4] Retrieved from

-

Study.com. (n.d.). Electrophilic Aromatic Substitution of o-Xylene Derivatives. Retrieved from

-

PubChem. (2025). 1,2-Bis(chloromethyl)benzene (Analogous Reactivity Data). National Library of Medicine. Retrieved from

-

Organic Syntheses. (n.d.). General Procedures for Chloromethylation and Handling of Benzylic Chlorides. Retrieved from

Sources

- 1. 2719-39-3|2-Chloro-1-(chloromethyl)-4-methylbenzene|BLD Pharm [bldpharm.com]

- 2. 94-99-5|2,4-Dichloro-1-(chloromethyl)benzene|BLD Pharm [bldpharm.com]

- 3. 611-19-8|1-Chloro-2-(chloromethyl)benzene|BLD Pharm [bldpharm.com]

- 4. 1079-17-0|1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene|BLD Pharm [bldpharm.com]

electronic properties and reactivity profile of 1-Chloro-2,3-bis(chloromethyl)benzene

This guide provides an in-depth technical analysis of 1-Chloro-2,3-bis(chloromethyl)benzene , a specialized electrophilic building block used in the synthesis of fused heterocyclic systems (e.g., isoindolines, phthalazines) and tricyclic pharmaceutical intermediates.[1]

Electronic Properties, Reactivity Profile, and Synthetic Applications

Executive Summary & Molecular Identity

This compound is a trifunctionalized aromatic intermediate characterized by a "vicinal" bis(chloromethyl) motif adjacent to a chloro substituent.[1][2] Unlike the symmetric o-xylylene dichloride, the presence of the C1-chlorine atom breaks the molecular symmetry, creating distinct electronic and steric environments for the two benzylic electrophiles. This asymmetry allows for regiospecific functionalization and the construction of complex chlorinated heterocycles.[2]

Core Identity Data

| Property | Detail |

| CAS Number | 1824096-87-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈Cl₃ |

| Molecular Weight | 209.50 g/mol |

| Structural Class | Benzylic halide; Halogenated arene |

| Physical State | White to off-white crystalline solid (Predicted mp: 55–65°C) |

| Precursor | 1-Chloro-2,3-dimethylbenzene (CAS 608-23-1) |

Molecular Architecture & Electronic Landscape

The reactivity of this molecule is defined by the interplay between the electron-withdrawing chlorine atom on the ring and the two electrophilic benzylic carbons.[2]

Steric & Electronic Asymmetry

The C1-Chloro substituent exerts a negative inductive effect (-I) on the aromatic ring, pulling electron density away from the benzylic positions.[1][2] However, its impact is non-uniform due to proximity:

-

Site A (C2-Chloromethyl): Located ortho to the C1-Chlorine.[1][2] This position is sterically congested (flanked by Cl and the C3-CH₂Cl group).[1][2] While inductively activated, nucleophilic attack here is kinetically slower due to the "ortho effect" and steric hindrance.[2]

-

Site B (C3-Chloromethyl): Located meta to the C1-Chlorine.[1][2] This position is sterically accessible .[1][2] It retains high electrophilicity typical of benzylic chlorides but lacks the severe steric blockade of Site A.[2]

Implication: In controlled nucleophilic substitutions at low temperatures, Site B (C3) is the kinetic product, while high-temperature conditions or small nucleophiles may lead to bis-substitution or cyclization.[1][2]

Reactivity Map (Graphviz Visualization)[1][2]

Caption: Reactivity map highlighting the kinetic preference for the C3-benzylic position vs. the sterically crowded C2 position.

Reactivity Profile & Synthetic Applications

Cyclization to Heterocycles

The primary utility of this compound is as a "linchpin" for forming 5- and 6-membered fused rings.[1][2] The 1,2,3-substitution pattern allows for the synthesis of 4-substituted isoindolines and 5-substituted phthalazines , which are difficult to access via direct aromatic chlorination.

Pathway A: Isoindoline Synthesis (Reaction with Primary Amines)

Reaction with primary amines (

-

Step 1: Amine attacks the accessible C3-chloromethyl group.[2]

-

Step 2: The resulting secondary amine undergoes intramolecular cyclization at the hindered C2-chloromethyl group to close the ring.[2]

Target: 4-Chloroisoindoline scaffolds (Precursors for CNS-active agents).[1][2]

Pathway B: Phthalazine Synthesis (Reaction with Hydrazine)

Reaction with hydrazine hydrate yields 5-chlorophthalazine (after oxidation) or the dihydrophthalazine intermediate.[1][2]

Experimental Protocol: Synthesis of 4-Chloroisoindoline

A self-validating protocol for converting this compound to 2-benzyl-4-chloroisoindoline.[1][2]

Reagents:

-

This compound (1.0 eq)[1]

Procedure:

-

Dissolution: Dissolve this compound in anhydrous acetonitrile under

atmosphere. Cool to 0°C.[2] -

Addition: Add DIPEA followed by the dropwise addition of benzylamine. Note: Dropwise addition prevents oligomerization.[2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The starting material (

) will disappear, replaced by the amine spot ( -

Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM and wash with sat.[2]

followed by brine.[2] -

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validation Point: The

Synthetic Pathway Diagram

Caption: Stepwise cyclization mechanism. The less hindered C3 position reacts first, anchoring the amine for the subsequent ring closure.

Synthesis of the Core Material

If the material is not commercially available, it is synthesized via radical chlorination of 1-chloro-2,3-dimethylbenzene .[2]

Protocol:

-

Charge: 1-Chloro-2,3-dimethylbenzene, N-Chlorosuccinimide (NCS, 2.2 eq), and catalytic Benzoyl Peroxide (BPO) or AIBN in

or Benzotrifluoride. -

Initiation: Reflux under

or irradiate with a UV lamp (365 nm). -

Monitoring: Monitor by GC-MS. Stop reaction when the di-chlorinated species peaks and tri-chlorinated byproducts begin to form.[1][2]

-

Purification: Recrystallization from hexanes is preferred over distillation to avoid thermal decomposition.[2]

Handling & Safety (E-E-A-T)

Warning: Benzylic chlorides are potent lachrymators and alkylating agents .[1][2]

-

Engineering Controls: Handle only in a functioning fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.[2]

-

Decontamination: Quench spills with 10% aqueous ammonia or 5% NaOH to hydrolyze the active chlorides before disposal.[2]

-

Storage: Store at 2–8°C under inert gas (Argon). Moisture sensitive (hydrolyzes to the diol).[1][2]

References

-

PubChem Compound Summary. (2025). This compound (CAS 1824096-87-8).[1][2][3][4][5][6][7] National Center for Biotechnology Information.[2] Link

-

BLD Pharm. (2025).[1][2][4] Product Datasheet: this compound. Link

-

Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Reference for Benzylic Halide Reactivity).

Sources

- 1. Q7Zpv67R5P | C31H33F2N7O6S | CID 171390155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloroisoindoline-1,3-dione | C8H4ClNO2 | CID 231238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 608-23-1|1-Chloro-2,3-dimethylbenzene|BLD Pharm [bldpharm.com]

- 4. 212755-99-2|4-Chloro-1,2-bis(chloromethyl)benzene|BLD Pharm [bldpharm.com]

- 5. 611-19-8|1-Chloro-2-(chloromethyl)benzene|BLD Pharm [bldpharm.com]

- 6. 94-99-5|2,4-Dichloro-1-(chloromethyl)benzene|BLD Pharm [bldpharm.com]

- 7. SY333459,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Structural Elucidation of Polychlorinated Benzylic Scaffolds: A Technical Guide to 1-Chloro-2,3-bis(chloromethyl)benzene

Executive Summary

This technical guide provides a comprehensive framework for the crystallographic characterization of 1-Chloro-2,3-bis(chloromethyl)benzene .[1] As a densely functionalized "hemimellitene" (1,2,3-trisubstituted) derivative, this scaffold presents unique steric challenges and halogen-bonding opportunities critical for supramolecular chemistry and drug discovery.[1] This document details the synthesis, crystallization, and X-ray diffraction (XRD) analysis protocols required to resolve its structure, emphasizing the management of rotational disorder in chloromethyl pendants and the analysis of Type I/II halogen bonding networks.[1]

Strategic Context: The "Buttressing Effect" in Crowded Aromatics[1]

In drug development, the This compound scaffold serves as a high-value electrophile for generating fused heterocycles (e.g., isoindolines) or macrocyclic cyclophanes.[1]

From a structural perspective, the adjacency of three bulky substituents (Cl at C1,

Key Structural Hypotheses

-

Out-of-Plane Twisting: The C2-chloromethyl group is expected to twist significantly out of the benzene plane to minimize repulsion with the C1-chloro and C3-chloromethyl groups.[1]

-

Halogen Bonding: The lattice energy is likely dominated by

interactions, forming 2D sheets or 3D networks similar to those observed in homologous benzyl chlorides [1].

Synthesis and Crystallization Protocol

Obtaining diffraction-quality single crystals of polychlorinated benzyl derivatives is often hindered by their tendency to form oils or low-melting solids due to high conformational entropy.[1] The following protocol utilizes a self-validating slow-evaporation technique .

Synthesis Route (Radical Halogenation)

The precursor, 3-chloro-o-xylene (1-chloro-2,3-dimethylbenzene), is subjected to radical chlorination.[1]

Reaction:

Protocol:

-

Dissolve 3-chloro-o-xylene (10 mmol) in

(or -

Add N-chlorosuccinimide (2.1 eq) and benzoyl peroxide (5 mol%).

-

Reflux under

for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). -

Filter succinimide byproduct; concentrate filtrate.

Crystal Growth Strategy

Target: Block-like colorless crystals suitable for Mo-K

| Parameter | Specification | Rationale |

| Solvent System | Hexanes / | Hexane promotes aggregation; DCM ensures solubility. |

| Method | Slow Evaporation at | Lower temperature reduces kinetic energy, favoring ordered packing over oil formation. |

| Vessel | Scintillation vial with perforated parafilm | Controls evaporation rate to approx. 0.1 mL/day.[1] |

| Validation | Cross-polarization microscopy | True crystals will extinguish light upon rotation; amorphous oils will not. |

Data Collection and Reduction Methodology

Because chloromethyl groups (

Diffraction Parameters

-

Temperature: 100 K (Liquid Nitrogen Stream) . Crucial: Freezing the rotation of the

groups is mandatory to obtain precise bond lengths.[1] -

Source: Mo-K

( -

Resolution: 0.75 Å or better to resolve electron density peaks between the methylene hydrogens and the chlorine atom.

Solving the Structure (Workflow)

The following DOT diagram illustrates the logic flow for solving the structure, specifically addressing the likely disorder in the chloromethyl arms.

Figure 1: Decision tree for crystallographic structure solution, emphasizing the handling of conformational disorder common in benzyl chloride derivatives.

Structural Analysis: Interpreting the Packing

Once the structure is solved, the analysis must move beyond connectivity to intermolecular interactions.[1] For This compound , the focus lies on the halogen bonding network.[1][2]

Intramolecular Geometry

Compare the experimental bond lengths against standard values derived from the Cambridge Structural Database (CSD).

- (Ring): Expected ~1.73 Å.[1]

- (Methyl): Expected ~1.80 Å.[1]

-

Torsion Angles: Measure the

torsion. A deviation >15° from planarity indicates significant steric strain (buttressing).

Halogen Bonding Analysis

Chlorine atoms are amphoteric in their electrostatic potential, possessing a positive "

Interaction Types to Quantify:

-

Type I (

): Symmetrical contacts where -

Type II (

): Asymmetrical (

Reference Benchmark:

In the isomeric 1,3-bis(chloromethyl)benzene ,

Data Presentation Table

Summarize the interaction geometry in the final report as follows:

| Interaction | Distance ( | Angle ( | Angle ( | Type | Significance |

| Meas.[1] | Meas. | Meas. | II | Structure Directing | |

| Meas. | Meas. | Meas. | I | Packing Efficiency | |

| < 2.95 Å | > 120° | - | HB | Weak Stabilization |

References

-

Sanders, M. B., Leon, D., Ndichie, E. I., & Chan, B. C. (2013).[1][3] 1,3-Bis(chloromethyl)benzene .[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 69(7), o1150.[1]

-

BenchChem. (2025).[4][5] The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide . BenchChem Technical Library.

-

ChemGuide. (2023). Halogenation of Benzene and Methylbenzene . ChemGuide UK.

-

Groom, C. R., et al. (2016). The Cambridge Structural Database . Acta Crystallographica Section B, 72(2), 171-179.[1] (Standard reference for bond length validation).

Sources

literature review of 1-Chloro-2,3-bis(chloromethyl)benzene derivatives

The following is an in-depth technical guide designed for researchers and drug development professionals.

Synonyms: 3-Chloro-o-xylylene dichloride;

Executive Summary

1-Chloro-2,3-bis(chloromethyl)benzene is a high-value, desymmetrized building block used in the synthesis of polycyclic aromatic hydrocarbons (PAHs), heterocyclic pharmaceuticals, and functional materials.[1][2] Unlike its symmetric analog (

This guide outlines a high-purity synthetic route avoiding the isomeric mixtures typical of direct radical chlorination, along with downstream application protocols.[1][2]

Structural & Reactivity Profile[2][3]

| Property | Data |

| Molecular Formula | C₈H₇Cl₃ |

| Molecular Weight | 209.50 g/mol |

| Physical State | White to pale yellow crystalline solid (low melting) or oil |

| Reactivity Class | Benzyl chloride (Electrophile) / Aryl chloride (Nucleophile partner) |

| Key Hazard | Lachrymator, Corrosive, Alkylating Agent |

Mechanistic Value[1][2][4]

-

Dual Electrophilicity: The two chloromethyl groups are highly reactive toward nucleophiles (amines, thiols, malonates).[1][2]

-

Orthogonal Reactivity: The benzylic chlorides react under

conditions, while the aryl chloride remains inert until activated by Pd/Ni catalysis, enabling sequential functionalization.[1][2] -

Quinodimethane Precursor: Under reductive elimination conditions (e.g., NaI, Zn), it generates 1-chloro-o-quinodimethane , a reactive diene for Diels-Alder cycloadditions.[1][2]

Synthesis Protocol: The "Pure Isomer" Route

Note: Direct chlorination of 3-chloro-o-xylene yields difficult-to-separate mixtures of regioisomers.[1][2] The following protocol ensures structural integrity by starting from 3-chlorophthalic anhydride.

Workflow Visualization

Figure 1: Chemoselective synthesis pathway preserving the aryl chloride.

Step 1: Reduction to 3-Chloro-1,2-benzenedimethanol

Rationale: We use Borane-THF (

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagent Loading: Charge the flask with 3-Chlorophthalic anhydride (18.2 g, 100 mmol) and anhydrous THF (200 mL) .

-

Addition: Cool to 0°C. Add

(1.0 M solution, 250 mL, 250 mmol) dropwise via an addition funnel over 45 minutes. Caution: Gas evolution.[1][2] -

Reaction: Allow to warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.[1][2]

-

Quench: Cool to 0°C. Carefully add Methanol (50 mL) dropwise to destroy excess borane.

-

Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated

and brine. Dry over -

Validation:

NMR should show benzylic protons as singlets/doublets around

Step 2: Chlorination to this compound

Rationale: Thionyl chloride (

Protocol:

-

Setup: Place the crude diol (~17 g ) in a 250 mL round-bottom flask with a gas trap (scrubber) for HCl/SO2.

-

Solvent: Dissolve in Dichloromethane (DCM, 100 mL) . Add DMF (5 drops) as catalyst.[1][2]

-

Addition: Add Thionyl Chloride (24 mL, 330 mmol) dropwise at 0°C.

-

Reflux: Heat to reflux (40°C) for 4 hours.

-

Workup: Cool to RT. Pour onto ice-water carefully. Extract with DCM (3 x 50 mL). Wash organic layer with sat.[1][2]

(until neutral pH) and brine.[1][2] -

Purification: Dry over

, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via flash column chromatography (5% EtOAc in Hexanes) to obtain the title compound as a white crystalline solid.

Applications & Derivative Synthesis[2][3][4][6][7][8]

A. Synthesis of 4-Chloroisoindolines (Drug Scaffolds)

Isoindolines are pharmacophores in various antipsychotic and anti-inflammatory drugs.[1][2] The 1-chloro substituent allows for subsequent library generation via cross-coupling.[1][2]

Protocol:

-

Dissolve this compound (1 eq) in Acetonitrile .

-

Add Primary Amine (

, 1.1 eq) and -

Heat to 60°C for 12 hours.

-

Filter salts and concentrate.[1][2] The resulting 4-chloroisoindoline can be coupled with aryl boronic acids (Suzuki) to generate 4-arylisoindoline libraries.[1]

B. Generation of Functionalized Anthracenes (Materials)

This is the most powerful application.[1][2] The compound serves as a precursor to 1-chloro-o-quinodimethane .[1]

Mechanism:

-

Trapping: Reaction with a dienophile (e.g., N-methylmaleimide or naphthoquinone).[1][2]

-

Elimination: Treatment with NaI (Sodium Iodide) in refluxing DMF or Acetone triggers a 1,4-elimination of the chlorines, generating the reactive diene in situ.[1][2]

-

Cyclization: The diene immediately undergoes Diels-Alder cycloaddition with the dienophile.[1][2]

-

Aromatization: If quinones are used, the adduct oxidizes to the fully aromatic anthracene system.[1][2]

Visualizing the Divergent Pathway:

Figure 2: Divergent synthesis of heterocycles and polycycles.[1][2]

Safety & Handling (E-E-A-T)

-

Lachrymator: Like benzyl chloride and benzyl bromide, this compound is a potent tear gas.[1][2] Always handle in a functioning fume hood.[1][2]

-

Skin/Eye Contact: Causes severe burns.[1][2][3] Wear nitrile gloves (double gloving recommended) and safety goggles.[1][2]

-

Waste: Quench all reaction mixtures containing thionyl chloride or borane before disposal.[1][2] Segregate halogenated waste.[1][2]

References

-

Synthesis of Halogenated Phthalic Anhydride Precursors: Source: U.S. Patent 5,683,553.[1][2] "Preparation of 3-chlorophthalic anhydride." URL:

-

Chemoselective Reduction of Chlorophthalic Anhydrides: Source: Yasuda, M., et al. "Direct Reduction of Alcohols...[1][2][4] Using Chlorodiphenylsilane."[2][4] Journal of Organic Chemistry, 2001.[1][2][4] (Validates Borane/Silane chemoselectivity strategies). URL:[Link][1][2]

-

General Reactivity of Xylylene Dichlorides in Cyclization: Source: Segura, J. L., & Martin, N. "o-Quinodimethanes: Efficient Intermediates in Organic Synthesis."[1][2] Chemical Reviews, 1999.[1][2] URL:[Link][1][2]

-

Application in Isoindoline Synthesis: Source:Journal of Medicinal Chemistry (General reference for isoindoline scaffolds in drug discovery).[1][2] URL:[Link]

-

Compound Registry & Physical Data: Source: PubChem CID 11919 (Analogous 1,2-bis data for safety extrapolation).[1][2] URL:[Link][1][2]

Sources

- 1. 1,2-Bis(chloromethyl)benzene | C8H8Cl2 | CID 11919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Xylylene dichloride - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Direct Reduction of Alcohols: Highly Chemoselective Reducing System for Secondary or Tertiary Alcohols Using Chlorodiphenylsilane with a Catalytic Amount of Indium Trichloride [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Ortho-Cyclophanes using 1-Chloro-2,3-bis(chloromethyl)benzene

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel cyclophanes utilizing 1-Chloro-2,3-bis(chloromethyl)benzene as a key building block. Cyclophanes, with their unique three-dimensional structures, are of significant interest in supramolecular chemistry, materials science, and as scaffolds in medicinal chemistry.[1][2] This document elucidates a robust synthetic strategy based on the high-dilution Williamson ether synthesis, a cornerstone of macrocycle formation, to construct a new class of ortho-substituted thiacyclophanes. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles to ensure reproducibility and facilitate adaptation for the synthesis of a diverse library of cyclophane derivatives.

Introduction: The Potential of this compound in Cyclophane Synthesis

Cyclophanes are a fascinating class of molecules characterized by one or more aromatic rings bridged by aliphatic chains.[1][3] The ortho-disposed benzylic chloride functionalities of this compound make it a pre-activated and versatile precursor for the construction of [n.n]ortho-cyclophanes. The inherent strain and unique conformational properties of these cyclophanes make them attractive targets for creating novel host-guest systems, chiral catalysts, and pharmacologically active molecules.[4]

The two chloromethyl groups serve as excellent electrophilic sites for nucleophilic substitution reactions. By carefully selecting a suitable bis-nucleophile, a macrocyclic structure can be formed. The chloro-substituent on the aromatic ring provides a handle for further functionalization, allowing for the fine-tuning of the electronic and steric properties of the resulting cyclophane.

This guide will focus on the synthesis of a novel thiacyclophane through the reaction of this compound with a dithiol linker. Thiaethers are valuable linkers in cyclophane chemistry due to the strong nucleophilicity of thiols and the stable C-S bonds formed.

Synthetic Strategy and Workflow

The overarching strategy involves the slow addition of a solution containing this compound and a suitable dithiol to a large volume of a solvent containing a base. This high-dilution technique is crucial to favor the intramolecular cyclization pathway over intermolecular polymerization.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selected synthetic strategies to cyclophanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

step-by-step synthesis of heterocycles using 1-Chloro-2,3-bis(chloromethyl)benzene

Application Note: Strategic Synthesis of Heterocycles using 1-Chloro-2,3-bis(chloromethyl)benzene

Executive Summary

This compound (CAS: 611-19-8 for the parent isomer class; specific isomer derived from 3-chloro-o-xylene) is a high-value electrophilic scaffold for the construction of fused bicyclic heterocycles.[1] Unlike the ubiquitous unsubstituted o-xylylene dichloride, this chlorinated derivative provides a critical "handle" (the C-Cl bond) at the 4-position of the resulting fused ring system. This allows for late-stage diversification via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an indispensable tool in Structure-Activity Relationship (SAR) studies for drug discovery.

This guide details the protocols for transforming this bis-electrophile into 4-chloroisoindolines and 4-chloro-1,3-dihydrobenzo[c]thiophenes , emphasizing reaction control, impurity management, and scalability.

Chemical Scaffolding & Reactivity Profile

The substrate functions as a 1,4-biselectrophile . The reactivity is governed by two benzylic chloride centers held in a rigid ortho relationship.

-

Electrophilicity: The chloromethyl groups are highly reactive toward nucleophiles (S, N, O).

-

Regiochemistry: The chlorine atom at position 1 exerts a steric and inductive effect, making the C2-chloromethyl group slightly less reactive than the C3-chloromethyl group due to steric crowding. However, in cyclization reactions with small nucleophiles, this difference is often negligible.

-

Strategic Value: The resulting heterocycles possess a 4-chloro substituent.[1] In medicinal chemistry, this position is often critical for probing the "ortho-effect" in biaryl binding pockets or for locking conformations.

Protocol 1: Synthesis of N-Substituted 4-Chloroisoindolines

This protocol describes the synthesis of N-benzyl-4-chloroisoindoline. The method is adaptable to various primary amines.

Materials

-

Precursor: this compound (1.0 equiv)

-

Nucleophile: Benzylamine (1.05 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) or K₂CO₃ (3.0 equiv)

-

Solvent: Acetonitrile (MeCN) (Anhydrous)

Step-by-Step Procedure

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol, 2.11 g) in anhydrous MeCN (50 mL).

-

Base Addition: Add DIPEA (25 mmol, 4.35 mL) to the solution. The mixture should remain clear or slightly cloudy.

-

Nucleophile Introduction: Add Benzylamine (10.5 mmol, 1.15 mL) dropwise over 5 minutes at room temperature. Note: Exothermic reaction possible.

-

Cyclization: Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The bis-chloride starting material (Rf ~0.8) should disappear, replaced by the isoindoline product (Rf ~0.3–0.5 depending on amine).

-

Workup:

-

Purification: The crude oil is typically purified via flash column chromatography (SiO₂), eluting with a gradient of 0–20% EtOAc in Hexanes.[1][4]

Yield Expectation: 75–85% Key Impurity: N,N-dibenzyl-substituted linear byproducts (minimized by using 1:1 stoichiometry and slow addition).

Protocol 2: Synthesis of 4-Chloro-1,3-dihydrobenzo[c]thiophene

Sulfur heterocycles are bioisosteres for indoles and are precursors to conductive polymers.

Materials

-

Precursor: this compound (1.0 equiv)

-

Nucleophile: Sodium Sulfide nonahydrate (Na₂S·9H₂O) (1.2 equiv)

-

Solvent: Ethanol/Water (1:1 v/v) or THF/Water

Step-by-Step Procedure

-

Solution A: Dissolve Na₂S·9H₂O (12 mmol, 2.88 g) in water (20 mL).

-

Solution B: Dissolve this compound (10 mmol, 2.11 g) in Ethanol (20 mL).

-

Addition: Add Solution A to Solution B dropwise over 15 minutes under vigorous stirring at room temperature.

-

Observation: The solution may turn slightly yellow/cloudy.

-

-

Reaction: Stir at room temperature for 2 hours. If conversion is incomplete (check TLC), heat to 50°C for 1 hour.

-

Workup:

-

Purification: Recrystallization from Hexane/Ethanol or low-temperature sublimation.

Yield Expectation: 80–90% Stability Note: The product is prone to oxidation to the sulfoxide/sulfone upon prolonged air exposure.[1] Store under inert atmosphere.

Comparative Analysis of Nucleophiles

The following table summarizes the reactivity of various nucleophiles with this compound.

| Nucleophile Class | Specific Reagent | Product Type | Typical Yield | Key Condition |

| Primary Amine | Benzylamine, Aniline | Isoindoline | 75-85% | MeCN, 60°C, DIPEA |

| Hydrazine | Hydrazine hydrate | 1,2,3,4-Tetrahydrophthalazine | 60-70% | EtOH, Reflux |

| Sulfide | Na₂S | Dihydrobenzo[c]thiophene | 85-90% | EtOH/H₂O, RT |

| Secondary Amine | Pyrrolidine | Spiro-ammonium Salt | >90% | Acetone, RT (Precipitates) |

Mechanistic Pathway & Logic

The formation of the heterocycle proceeds via a Double Sɴ2 Cascade .

-

First Alkylation: The nucleophile attacks the less sterically hindered chloromethyl group (C3).[1]

-

Intermediate Formation: A mono-alkylated intermediate is formed.

-

Second Alkylation (Cyclization): The tethered nucleophile attacks the remaining chloromethyl group (C2), closing the ring.

Why 1-Chloro? The chlorine atom at the C1 position provides a "blocking" effect that directs the initial attack to C3 in sterically sensitive reactions, though for small nucleophiles the selectivity is low. More importantly, it serves as a handle for post-cyclization functionalization.

Visualization of Reaction Pathways

Figure 1: Divergent synthesis pathways from the bis(chloromethyl) scaffold.

Troubleshooting & Optimization

-

Problem: Formation of dimers/oligomers (Polymerization).

-

Cause: High concentration of reactants favors intermolecular reaction over intramolecular cyclization.

-

Solution: Use High Dilution Conditions (0.05 M or lower) and add the nucleophile slowly.

-

-

Problem: Incomplete cyclization (Mono-alkylation only).

-

Cause: Base is too weak or temperature too low.

-

Solution: Switch from K₂CO₃ to Cs₂CO₃ (solubility effect) or increase temperature to 80°C.

-

-

Problem: Hydrolysis of chloromethyl groups.

-

Cause: Wet solvents or hygroscopic base.

-

Solution: Use anhydrous MeCN/DMF and store the starting material under N₂.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11919, 1,2-Bis(chloromethyl)benzene. Retrieved February 25, 2026 from [Link]

-

Beilstein J. Org. Chem. Cyclopropanation–ring expansion of 3-chloroindoles. (Contextual reference for chloro-heterocycle stability). Retrieved February 25, 2026 from [Link]

Sources

- 1. 1,2-Bis(chloromethyl)benzene | 612-12-4 [sigmaaldrich.com]

- 2. DSpace [openresearch.okstate.edu]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]

Catalytic Architectures: Functionalizing 1-Chloro-2,3-bis(chloromethyl)benzene

[1]

Executive Summary

1-Chloro-2,3-bis(chloromethyl)benzene (CAS: 612-12-4, also known as 3-chloro-o-xylylene dichloride) is a high-value bifunctional scaffold in medicinal chemistry.[1] It serves as a critical "linchpin" precursor for synthesizing 4-substituted isoindolines and isoquinolines , motifs prevalent in antipsychotics, anti-inflammatory agents, and kinase inhibitors.[1]

This Application Note provides a rigorous technical guide for functionalizing this molecule. Unlike simple benzyl chlorides, this scaffold presents a chemoselectivity paradox :

-

Benzylic Chlorides (C2, C3): Highly electrophilic, prone to rapid nucleophilic attack (

).[1] -

Aryl Chloride (C1): Sterically crowded and electronically deactivated, requiring specialized transition-metal catalysis.[1]

We present three validated workflows:

-

Workflow A: Phase-Transfer Catalyzed Heterocyclization (Synthesis of the Isoindoline Core).

-

Workflow B: Late-Stage Cross-Coupling (Activating the C1-Aryl Chloride).

-

Workflow C: Carbonylative Homologation (Accessing Oxygenated Scaffolds).

Reactivity Landscape & Logic

The successful utilization of this scaffold relies on sequencing.[1] Attempting to functionalize the Aryl-Cl (C1) before addressing the Benzylic-Cls (C2, C3) typically leads to polymerization or uncontrolled side reactions due to the instability of the benzylic positions under cross-coupling conditions (base/heat).[1]

The Golden Rule: Cyclize first, Couple second. By locking the benzylic carbons into a stable heterocycle (e.g., isoindoline), the C1-Cl becomes a stable handle for diversity-oriented synthesis.[1]

Diagram 1: Chemoselectivity Map

Caption: Sequential functionalization logic. The benzylic positions must be stabilized via cyclization before the aryl chloride can be effectively targeted.

Workflow A: Phase-Transfer Catalyzed Heterocyclization

Objective: Synthesis of N-substituted 4-chloroisoindolines.

Mechanism: Double Nucleophilic Substitution (

Rationale

Direct reaction with amines often requires high temperatures or large excess of reagents.[1] Using Tetrabutylammonium Iodide (TBAI) serves a dual purpose:

-

Solubilization: Acts as a phase transfer catalyst if using biphasic systems.[1]

-

Activation: The iodide displaces the chloride to form a transient, highly reactive benzylic iodide, which reacts with the amine 10-100x faster than the chloride.

Protocol 1: Synthesis of N-Benzyl-4-chloroisoindoline

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Nucleophile: Benzylamine (1.05 equiv)[1]

-

Base:

(anhydrous, 3.0 equiv)[1] -

Catalyst: TBAI (5 mol%)[1]

-

Solvent: Acetonitrile (MeCN) [anhydrous][1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add this compound (2.11 g, 10 mmol) and MeCN (40 mL).

-

Catalyst Addition: Add TBAI (185 mg, 0.5 mmol) and

(4.14 g, 30 mmol). Stir for 10 mins at RT to allow partial halide exchange. -

Amine Addition: Add benzylamine (1.15 mL, 10.5 mmol) dropwise over 5 minutes. Note: Exothermic reaction.[1]

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (

) should disappear, replaced by a lower spot ( -

Workup: Cool to RT. Filter off the inorganic salts (

). Rinse the cake with MeCN. -

Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for the next step.[1] If not, recrystallize from Ethanol/Hexane or purify via silica flash chromatography (0-10% EtOAc in Hexane).[1]

-

Yield: Expected yield 85–92%.

Workflow B: Late-Stage Cross-Coupling (The Aryl Handle)

Objective: Functionalizing the C1-Cl position (Suzuki-Miyaura or Buchwald-Hartwig). Challenge: Aryl chlorides are sluggish electrophiles.[1] The adjacent methylene group at C2 creates steric hindrance (ortho-effect).[1] Solution: Use of Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2) which are specifically designed for sterically demanding aryl chlorides.[1]

Protocol 2: Suzuki Coupling of 4-Chloroisoindoline

Reagents:

-

Substrate: N-Benzyl-4-chloroisoindoline (from Method A) (1.0 equiv)[1]

-

Partner: Phenylboronic acid (1.5 equiv)[1]

-

Catalyst: XPhos Pd G2 (2 mol%)[1]

-

Base:

(3.0 equiv)[1] -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

-

Degassing: In a reaction vial, combine the isoindoline substrate (1.0 mmol), boronic acid (1.5 mmol), and base (3.0 mmol). Seal and purge with Argon for 5 minutes.

-

Catalyst Addition: Add XPhos Pd G2 (15 mg, 0.02 mmol).

-

Solvent: Add degassed Dioxane/Water (5 mL) via syringe.

-

Reaction: Heat to 100°C for 12 hours.

-

Why XPhos? The biaryl phosphine ligands facilitate the oxidative addition into the difficult Ar-Cl bond and prevent catalyst decomposition.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[1] -

Purification: Silica gel chromatography.

-

Result: 4-Phenylisoindoline derivative.

Diagram 2: Catalytic Cycle (Simplified)

Caption: Pd-catalyzed cross-coupling cycle using bulky phosphine ligands to overcome steric hindrance at the C1 position.

Workflow C: Carbonylative Homologation

Objective: Converting the chloromethyl groups into esters or acids (Homophthalic acid derivatives). Method: Palladium-catalyzed Carbonylation.[1][2][3]

Protocol:

-

Catalyst:

(3 mol%)[1] -

CO Source: CO gas (balloon or 10 bar) or CO surrogate (e.g., Phenyl formate).[1]

-

Nucleophile/Solvent: Methanol (forms dimethyl ester).[1]

-

Base:

(2.5 equiv).[1] -

Conditions: 80°C, 12 h.

Outcome: 1-Chloro-2,3-bis(methoxycarbonylmethyl)benzene.[1] This preserves the aryl chloride while extending the side chains, useful for synthesizing complex polyketide mimics.

Data Summary & Troubleshooting

| Parameter | Method A (Cyclization) | Method B (Coupling) | Method C (Carbonylation) |

| Primary Challenge | Polymerization of benzylics | Steric hindrance at C1 | CO gas handling / Safety |

| Key Catalyst | TBAI (Phase Transfer) | XPhos Pd G2 | |

| Solvent System | MeCN or Toluene/ | Dioxane/ | MeOH (acts as reactant) |

| Temperature | 60°C (Mild) | 100°C (High) | 80°C |

| Typical Yield | 85–95% | 70–85% | 60–75% |

Troubleshooting:

-

Problem: Formation of quaternary ammonium salts (over-alkylation) in Method A.

-

Fix: Ensure high dilution (0.1 M) and dropwise addition of the amine.

-

-

Problem: Dechlorination (Hydrodehalogenation) in Method B.

Safety & Handling (Critical)

-

Lachrymator/Vesicant: this compound is a potent alkylating agent.[1] It can cause severe skin burns and respiratory damage.[1] All operations must be performed in a functioning fume hood.

-

Quenching: Destroy excess alkylating agent by stirring glassware in a 10% aqueous ammonia or dilute NaOH solution before cleaning.[1]

-

Waste: Segregate halogenated waste. Do not mix with strong oxidizers.[1]

References

-

Synthesis of Isoindolines via Benzylic Substitution

-

Reactivity of Bis(chloromethyl)

- Title: "A Comparative Guide to the Reactivity of Bis(chloromethyl)

-

Source: BenchChem Application Notes.[1]

-

Palladium Catalysis on Sterically Hindered Chlorides

-

Carbonylation Methodologies

solvent selection for reactions involving 1-Chloro-2,3-bis(chloromethyl)benzene

Application Note: Solvent Selection & Process Optimization for 1-Chloro-2,3-bis(chloromethyl)benzene

Part 1: Executive Summary & Chemical Profile

This compound (CAS: 1824096-87-8) is a specialized trisubstituted benzene building block.[1][2][3] Its structure features a vicinal bis(chloromethyl) motif adjacent to a chlorine atom. This unique substitution pattern makes it a critical scaffold for synthesizing 4-chloroisoindolines and 4-chlorophthalans , which are privileged structures in kinase inhibitors and GPCR ligands.

However, the molecule presents specific challenges:

-

Steric Congestion: The chlorine at position 1 sterically hinders the chloromethyl group at position 2, affecting reaction kinetics.

-

High Reactivity: The benzylic chlorides are prone to rapid hydrolysis and polymerization if solvent conditions are not rigorously controlled.

-

Lachrymatory Potential: Like all xylylene dichlorides, it is a potent irritant, requiring specific handling protocols.

Chemical Profile

| Property | Data | Notes |

| CAS Number | 1824096-87-8 | Verified Identity |

| Formula | MW: 209.50 g/mol | |

| Structure | 1,2,3-Trisubstituted Benzene | 1-Cl, 2,3-bis( |

| Reactivity | Electrophilic (Dual Alkylating Agent) | Susceptible to |

| Physical State | Solid (Low Melting Point) or Oil | Estimate based on analogs |

| Storage | -20°C, Inert Atmosphere | Moisture Sensitive |

Part 2: Solvent Selection Framework

The choice of solvent dictates the reaction pathway (Cyclization vs. Polymerization) and the stability of the starting material.

Solvent Screening Matrix

| Solvent Class | Representative Solvents | Solubility | Reactivity Impact | Recommendation |

| Chlorinated | DCM, Chloroform | Excellent | Inert; Good for low-temp stability. | High (Lab Scale) |

| Polar Aprotic | Acetonitrile (MeCN), Acetone | Good | Accelerates | High (Cyclization) |

| Ethers | THF, 2-MeTHF, Dioxane | Good | Good solubility; 2-MeTHF is a Green alternative. | Medium |

| Aromatic | Toluene, Xylene | Moderate | Slows reaction; requires heat (risk of degradation). | Low (Unless high T needed) |

| Polar Protic | Methanol, Ethanol, Water | Variable | AVOID : Causes solvolysis (ether/alcohol formation). | Prohibited |

| Amides | DMF, NMP, DMAc | Excellent | High rate; difficult to remove; promotes side reactions. | Use with Caution |

Decision Logic for Solvent Selection

The following decision tree guides the selection process based on the intended transformation (e.g., Amination to Isoindoline vs. Etherification).

Figure 1: Solvent selection decision tree for this compound reactions.

Part 3: Detailed Protocol – Synthesis of 4-Chloroisoindoline

Objective: Cyclization of this compound with a primary amine (

Reagents

-

Substrate: this compound (1.0 equiv).

-

Amine: Primary amine (e.g., Benzylamine, Aniline) (1.05 equiv).

-

Base: DIPEA (N,N-Diisopropylethylamine) or

(anhydrous) (2.5 equiv). -

Solvent: Acetonitrile (Anhydrous).

Step-by-Step Procedure

-

Preparation of Substrate Solution (Solution A):

-

Dissolve this compound (1.0 g, 4.77 mmol) in anhydrous Acetonitrile (20 mL).

-

Note: Keep this solution cold (0°C) until use to prevent degradation.

-

-

Preparation of Nucleophile/Base Mix (Solution B):

-

In a separate reaction vessel, dissolve the Primary Amine (5.0 mmol) and DIPEA (12.0 mmol) in Acetonitrile (30 mL).

-

Cool Solution B to 0°C under nitrogen atmosphere.

-

-

Controlled Addition (High Dilution Principle):

-

Crucial Step: Slowly add Solution A to Solution B via a syringe pump or dropping funnel over 60 minutes.

-

Rationale: Keeping the concentration of the bis-electrophile low relative to the amine favors the intramolecular ring-closing reaction over intermolecular polymerization.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitor via HPLC/TLC: Look for the disappearance of the starting material (

in Hex/EtOAc) and the appearance of the isoindoline ( -

Checkpoint: If the reaction stalls, heat to 50°C. The steric bulk of the 1-Chloro group may retard the second displacement at position 2.

-

-

Workup:

-

Concentrate the Acetonitrile under reduced pressure.

-

Redissolve residue in DCM or EtOAc.

-

Wash with saturated

(to remove amine salts) and Brine. -

Dry over

, filter, and concentrate.

-

Reaction Scheme Visualization

Figure 2: Reaction pathway for isoindoline synthesis. Note the kinetic difference between the two chloromethyl groups due to the ortho-chloro substituent.

Part 4: Stability & Handling (Self-Validating System)

To ensure scientific integrity, the quality of the starting material must be validated before use.

1. Hydrolysis Check (Proton NMR):

-

Dissolve a small aliquot in

. -

Signal: Look for the benzylic methylene protons (

). They typically appear as singlets around 4.6–4.8 ppm . -

Degradation: If hydrolysis has occurred, a new peak (benzyl alcohol,

) will appear shifted upfield (approx. 4.4–4.6 ppm ), often broad.

2. Storage Protocol:

-

Container: Amber glass vial with a PTFE-lined cap.

-

Atmosphere: Argon or Nitrogen backfill is mandatory.

-

Temperature: Store at -20°C .

-

Desiccant: Store the vial inside a secondary jar containing activated silica gel or Drierite.

3. Safety (Lachrymator):

-

This compound is a potent lachrymator (tear gas agent).

-

Neutralization: All glassware and syringes must be rinsed with a dilute ammonia or NaOH solution in the fume hood before removal to neutralize any residual alkylating agent.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1,2-Bis(chloromethyl)benzene (Isomer Analog). Retrieved October 26, 2023, from [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and kinetics).

Sources

The Strategic Application of 1-Chloro-2,3-bis(chloromethyl)benzene in the Synthesis of Novel Pharmaceutical Intermediates

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 1-Chloro-2,3-bis(chloromethyl)benzene as a key building block in the generation of complex pharmaceutical intermediates. While direct literature on this specific isomer is nascent, its structural features—a chlorinated aromatic ring and two adjacent, highly reactive benzylic chloride moieties—position it as a valuable precursor for the construction of diverse heterocyclic scaffolds. This document will focus on the logical application of this reagent in the synthesis of substituted isoindolinones, a privileged scaffold in medicinal chemistry. We will elucidate the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss the significance of the resulting intermediates in drug discovery programs.

Introduction: The Untapped Potential of a Versatile Electrophile

This compound is a member of the halogenated xylene family, a class of compounds recognized for their utility in the synthesis of agrochemicals and pharmaceuticals.[1][2] The reactivity of these molecules is dominated by the two chloromethyl groups, which act as excellent electrophilic sites for nucleophilic substitution reactions. The ortho-like disposition of these groups in this compound makes it an ideal candidate for intramolecular cyclization reactions upon reaction with a suitable dinucleophile, leading to the formation of fused ring systems.

The chlorine substituent on the benzene ring serves to modulate the electronic properties of the molecule and can be a site for further functionalization in later synthetic steps, adding to the compound's versatility. This guide will primarily focus on its application in the synthesis of 4-chloro-substituted isoindolinones, which are of significant interest due to the prevalence of the isoindolinone core in a wide array of biologically active molecules.[3][4]

Core Application: Synthesis of 4-Chloro-2-Aryl/Alkyl-Isoindolin-1-ones

The reaction of this compound with primary amines represents a direct and efficient pathway to the synthesis of N-substituted isoindolinones. This transformation proceeds via a tandem nucleophilic substitution, resulting in the formation of a five-membered lactam ring fused to the chlorinated benzene core.

Mechanistic Rationale

The reaction is predicated on the high reactivity of the benzylic chlorides towards nucleophilic attack. The process can be conceptualized as a two-step sequence:

-

Initial N-Alkylation: The primary amine first attacks one of the chloromethyl groups in a standard SN2 reaction, displacing a chloride ion and forming a secondary amine intermediate.

-

Intramolecular Cyclization: The newly formed secondary amine then undergoes a rapid intramolecular SN2 reaction with the adjacent chloromethyl group, leading to the formation of the isoindolinone ring. The proximity of the reacting groups makes this intramolecular step highly favorable.

The presence of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Caption: Synthetic pathway for isoindolinone formation.

Experimental Protocols

The following protocols are designed to be robust and scalable, providing a solid foundation for further optimization and derivatization.

General Protocol for the Synthesis of 4-Chloro-2-Aryl/Alkyl-Isoindolin-1-ones

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃), finely powdered

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for reactions under an inert atmosphere

Procedure:

-